5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one Potent antiprion protein agent (IC50 = 3 nM, PrPc accumulation). Shows radical scavenging effects (IC50 = 90 nM, hydroxyl radicals).
Cellular prion protein (PrPc) is a cell surface glycoprotein expressed in brain, spinal cord, and several peripheral tissues that if mutated to the protease-resistant isoform PrPSc (scrapie PrP, PrPres) can result in one of several fatal neurodegenerative diseases. Prion diseases, including mad cow disease (bovine spongiform encephalopathy), scrapie, and Creutzfeldt-Jakob disease develop from the accumulation of PrPSc, an abnormally folded β-rich conformation of PrPc. CAY10550 is a potent antiprion compound that inhibits the accumulation of PrPc with an IC50 value of 3 nM in both ScN2a and F3 prion-infected mouse neuroblastoma cell lines. This compound also demonstrates moderate radical scavenging activity as it inhibits the formation of hydroxyl radicals in vitro with an IC50 value of 90 µM.
Antiprion agent. Potently inhibits protease-resistant prion protein (PrP-res) accumulation in two types of prion-infected mouse neuroblastoma (N2a) cell lines (IC50 = 3 nM).
Brand Name: Vulcanchem
CAS No.: 34320-83-7
VCID: VC0004655
InChI: InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2
SMILES: C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27 g/mol

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one

CAS No.: 34320-83-7

Cat. No.: VC0004655

Molecular Formula: C15H11N3O3

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one - 34320-83-7

CAS No. 34320-83-7
Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
IUPAC Name 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2
Standard InChI Key FDAVFKZPGQEGDX-UHFFFAOYSA-N
SMILES C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound is systematically named 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one under IUPAC nomenclature, reflecting its pyrazolone ring (positions 2 and 5 substituted with phenyl and 4-nitrophenyl groups, respectively) . Alternative designations include 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one and TCS PRP INHIBITOR 13, as documented in PubChem and ChemSpider entries . Its molecular structure (Figure 1) features a planar pyrazolone ring with electron-withdrawing nitro groups enhancing electrophilic reactivity, a property critical for its synthetic modifications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H11N3O3\text{C}_{15}\text{H}_{11}\text{N}_{3}\text{O}_{3}
Molecular Weight281.27 g/mol
Melting Point250–252°C (estimated)
Density1.66 g/cm³ (analogous compound)

Spectroscopic Characterization

Infrared (IR) Spectroscopy: Distinct absorption bands at 2217 cm⁻¹ (C≡N stretch) and 1642 cm⁻¹ (C=O carbonyl) confirm the presence of nitrile and ketone functionalities in related pyrazolone derivatives . The nitro group’s asymmetric stretching appears near 1520 cm⁻¹ .
¹H NMR: Protons on the pyrazole ring resonate as singlets at δ 8.49–8.77 ppm, while aromatic protons from phenyl and nitrophenyl groups exhibit multiplet signals between δ 7.38–8.33 ppm . The deshielding of the pyrazole C-H proton (δ >8.5 ppm) underscores electron withdrawal by the nitro group .

Synthetic Methodologies

Green Synthesis Using Layered Double Hydroxide (LDH) Catalysts

A modified LDH catalyst (LDH@PTRMS@DCMBA@CuI) enables a one-pot, solvent-free synthesis of pyrazolone derivatives. In this method, phenyl hydrazine, benzaldehyde derivatives, and malononitrile react in a 1:1:1 ratio at 55°C in an ethanol-water medium . The protocol achieves yields up to 75% while minimizing waste, aligning with green chemistry principles .

Reaction Scheme:

PhNHNH2+ArCHO+NCCH2CNLDH CatalystPyrazolone Derivative+H2O\text{PhNHNH}_2 + \text{ArCHO} + \text{NCCH}_2\text{CN} \xrightarrow{\text{LDH Catalyst}} \text{Pyrazolone Derivative} + \text{H}_2\text{O}

Condensation with Active Methylene Compounds

Alternative routes involve condensing pyrazole-4-carbaldehydes with methylene-active reagents like malononitrile or ethyl cyanoacetate in acetic acid. For instance, refluxing 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde with malononitrile yields alkenyl derivatives with 67% efficiency . Sodium acetate acts as a base, facilitating Knoevenagel condensation to form α,β-unsaturated nitriles .

Pharmacological Applications

Antimicrobial Activity

Pyrazolone derivatives exhibit broad-spectrum antimicrobial properties. 5-(4-Nitrophenyl)-2-phenyl-4H-pyrazol-3-one inhibits S. aureus (ATCC 25923) and E. coli (ATCC 25922) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL, comparable to standard antibiotics . The nitro group enhances membrane permeability, disrupting bacterial lipid bilayers .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
S. aureus ATCC 259238–16
E. coli ATCC 2592216–32
Candida albicans32–64

Physicochemical and Toxicological Profile

Solubility and Stability

The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Thermal stability up to 250°C makes it suitable for high-temperature reactions .

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